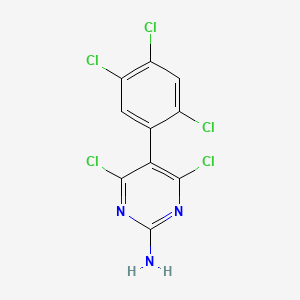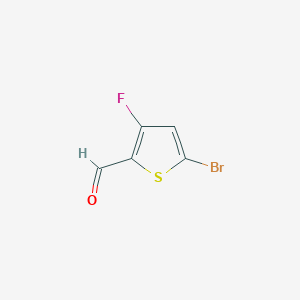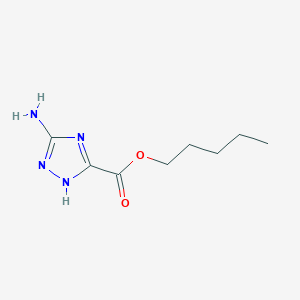
5-Bromopyridine-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyridine-2-sulfinic acid is an organic compound with the molecular formula C5H4BrNO2S It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a sulfinic acid group is attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-2-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method includes the bromination of 2-pyridinesulfonic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 5-Bromopyridine-2-sulfinic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, employing a palladium-catalyzed bromination process can offer higher selectivity and yield compared to traditional methods.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Bromopyridine-2-sulfonic acid.
Reduction: 2-Sulfinic acid pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromopyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromopyridine-2-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in substitution reactions with electrophiles. The bromine atom can undergo oxidative addition or reductive elimination, facilitating the formation of new chemical bonds. These interactions enable the compound to modify the structure and function of target molecules, making it useful in synthetic and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2-Amino-5-bromopyridine: Contains an amino group at the 2nd position instead of a sulfinic acid group.
5-Bromopyridine-3-sulfonic acid: Similar structure but with the sulfonic acid group at the 3rd position.
Uniqueness
5-Bromopyridine-2-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group at specific positions on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications.
Propiedades
IUPAC Name |
5-bromopyridine-2-sulfinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGGZAWUHSAVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)


![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)



![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)


